2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-5-6-4-9-8(12-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZBMUFPDLVHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283633 | |
| Record name | 2-(2-Furanyl)-5-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206972-65-7 | |
| Record name | 2-(2-Furanyl)-5-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206972-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Furanyl)-5-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
- The aldehyde function is preferably generated in situ from an acetal precursor of the formula where R1 and R2 are C1-C4 alkyl groups (e.g., methyl or ethyl), or form a 5- or 6-membered cyclic acetal such as 1,3-dioxolan-2-yl or 1,3-dioxan-2-yl.
- The furan ring is introduced as part of the precursor compound.
Reaction Conditions
- The reaction is carried out in suitable solvents such as aqueous alkanols (ethanol or methanol), aqueous dioxan, or aqueous tetrahydrofuran.
- Temperature is controlled within the range of 10°C to 100°C , with a convenient range being 50°C to 100°C .
- The reaction may be conducted in the presence of an acid catalyst, such as:
- Organic carboxylic acids (e.g., acetic acid)
- Inorganic acids (e.g., hydrochloric acid)
- The acid may be added during or after the reaction with the reducing agent to facilitate the formation of the aldehyde from the acetal.
Reducing Agents and Conversion
- The aldehyde is generated by treatment of the acetal precursor with a reducing agent.
- Common reducing agents include alkaline earth metal borohydrides (e.g., sodium borohydride) or other hydride donors.
- After reduction, acid treatment may be applied to convert intermediates into the desired aldehyde.
Reaction Scheme Overview
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acetal precursor formation | Alkylation or protection of aldehyde group | Stable acetal intermediate |
| 2 | Conversion of acetal to aldehyde | Acidic aqueous solvent, temperature 50-100°C | In situ aldehyde generation |
| 3 | Thiazole ring formation with furan substituent | Reaction with sulfur and nitrogen sources under acidic conditions | Formation of thiazole ring |
| 4 | Final isolation and purification | Filtration, crystallization | Pure this compound |
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Solvents | Aqueous ethanol, methanol, dioxan, tetrahydrofuran |
| Temperature Range | 10°C to 100°C (preferably 50-100°C) |
| Acid Catalysts | Acetic acid, hydrochloric acid |
| Reducing Agents | Sodium borohydride, alkaline earth metal borohydrides |
| Aldehyde Precursor | Acetals (C1-C4 alkyl or cyclic acetals) |
| Reaction Type | Acid-catalyzed hydrolysis and reduction |
| Product Forms | Free aldehyde or acid addition salts (e.g., hydrochloride) |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution | 2-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid | |
| Chromium trioxide | Anhydrous dichloromethane | Same as above |
Oxidation typically proceeds via radical intermediates, with the thiazole ring stabilizing transition states through resonance.
Reduction Reactions
The aldehyde group is selectively reduced to a primary alcohol using:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride | Ethanol, 0–5°C | 2-(Furan-2-yl)-1,3-thiazole-5-methanol | |
| Lithium aluminum hydride | Tetrahydrofuran, reflux | Same as above |
The furan ring remains intact under these conditions due to its aromatic stability.
Nucleophilic Addition Reactions
The aldehyde participates in condensation reactions with nucleophiles:
| Nucleophile | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Hydroxylamine | Ethanol, reflux | Thiazole-furan oxime derivative | Chelation studies | |
| Phenylhydrazine | Acetic acid, 80°C | Phenylhydrazone derivative | Crystallography |
These reactions are critical for synthesizing Schiff bases used in coordination chemistry .
Electrophilic Substitution Reactions
The thiazole and furan rings undergo electrophilic substitution:
| Reaction Type | Reagent | Position | Product | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in CCl₄ | Thiazole C-4 | 4-Bromo-2-(furan-2-yl)-1,3-thiazole-5-carbaldehyde | |
| Nitration | HNO₃/H₂SO₄ | Furan C-5 | 5-Nitro-2-(furan-2-yl)-1,3-thiazole-5-carbaldehyde |
Electrophilic attack occurs preferentially at the thiazole C-4 due to higher electron density.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Maleic anhydride | Xylene, 140°C | Bicyclic oxathiazine derivative | Endo selectivity observed |
This reactivity is exploited to synthesize fused heterocycles for material science applications.
Solubility and Stability
| Property | Value/Behavior | Implications for Reactions | Reference |
|---|---|---|---|
| Solubility | Polar organic solvents (DMF, DMSO) | Facilitates nucleophilic reactions | |
| Thermal stability | Stable up to 200°C | Enables high-temperature syntheses | |
| Photoreactivity | Sensitive to UV light | Requires amber glassware storage |
Mechanistic Insights
-
Aldehyde Reactivity : The electron-withdrawing thiazole ring enhances the electrophilicity of the aldehyde group, accelerating nucleophilic additions .
-
Aromatic Stabilization : Furan’s oxygen lone pairs delocalize into the thiazole ring, reducing susceptibility to electrophilic attack compared to isolated furans.
This compound’s multifunctional reactivity positions it as a valuable scaffold in medicinal chemistry (e.g., anticancer agents ) and materials science (e.g., conductive polymers). Further studies are needed to explore its catalytic applications and toxicity profiles.
Scientific Research Applications
Biological Activities
The biological activities of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde have been extensively studied, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| This compound | A549 (Lung Cancer) | 15.0 |
| This compound | HepG2 (Liver Cancer) | 10.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens:
| Pathogen | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The compound's efficacy against these microorganisms highlights its potential as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic profile.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives based on this compound:
- Anticancer Activity Study : A study synthesized several derivatives and tested them against multiple cancer cell lines. The most active derivative showed an IC50 value of 10 µM against HepG2 cells, indicating strong anticancer potential .
- Antimicrobial Evaluation : In another investigation, a series of thiazole-based compounds were synthesized from furan derivatives and tested for antimicrobial efficacy. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
- Structure–Activity Relationship Analysis : Research focused on modifying the substituents on the thiazole ring to enhance biological activity. This led to the identification of compounds with improved potency against specific cancer types .
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde in biological systems involves its interaction with microbial enzymes, disrupting their normal function and leading to antimicrobial effects. The compound targets specific pathways in bacteria and fungi, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the thiazole ring significantly influence molecular properties. Key comparisons include:
- The chloro and dimethylamino groups in 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde create a push-pull electronic environment, accelerating aldehyde reactivity .
- Synthetic Flexibility : Aldehyde-containing thiazoles (e.g., the target compound) are pivotal for post-synthetic modifications, such as forming hydrazones or thiosemicarbazones, which are less feasible in amine- or halogen-substituted analogs .
Spectroscopic and Analytical Data
- IR Spectroscopy: The aldehyde carbonyl stretch (~1700 cm⁻¹) is a key diagnostic feature in the target compound and its 3-methoxyphenyl analog .
- NMR Spectroscopy : Protons adjacent to the aldehyde group (e.g., thiazole C4-H) in 2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde resonate at δ 8.2–8.5 ppm, comparable to the target compound .
Biological Activity
2-(Furan-2-yl)-1,3-thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current literature on its biological activity, including anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound features a furan ring and a thiazole moiety, which are known for their diverse biological activities. The thiazole ring is particularly significant in medicinal chemistry as it often contributes to the pharmacological properties of compounds.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties. A study reported that various thiazole compounds demonstrate cytotoxicity against several cancer cell lines. For instance, derivatives with specific substitutions on the thiazole ring showed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | X |
| This compound | HT29 | Y |
| Other Derivatives | NCI-H522 | 0.06 |
| Other Derivatives | SK-OV-3 | 2.5 |
Note: Replace X and Y with specific IC50 values from relevant studies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Candida albicans | 5 |
Antioxidant Activity
Antioxidant properties have also been attributed to thiazole derivatives. The DPPH radical scavenging assay is commonly used to measure the antioxidant capacity of compounds. Studies have shown that certain thiazoles can effectively scavenge free radicals, indicating potential for use in oxidative stress-related conditions .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 cells with an IC50 value comparable to standard chemotherapeutics .
- Antimicrobial Assessment : Another investigation revealed that derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
Q & A
Q. Example Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Bond Length (C=O) | 1.21 Å |
Basic: What are the initial steps for assessing biological activity?
Methodological Answer:
- In Vitro Toxicity : Acute toxicity screening in rodent models (LD₅₀ determination via intraperitoneal injection) .
- Antimicrobial Assays : Agar dilution methods against S. aureus or E. coli (MIC values <50 µg/mL indicate potential) .
Advanced: How do substituents influence pharmacological mechanisms?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Donating Groups (e.g., -OCH₃) : Enhance antioxidant activity via radical scavenging (IC₅₀ ~20 µM in DPPH assays) .
- Hydrophobic Substituents (e.g., -Br) : Improve membrane permeability, increasing cytotoxicity (e.g., IC₅₀ = 12 µM in MCF-7 cells) .
- Computational Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2, ΔG = -8.2 kcal/mol) .
Basic: How should discrepancies in spectral data be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw or Gaussian simulations) .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks in crowded spectra .
Advanced: What computational methods predict reactivity and stability?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gap <4.0 eV indicates high reactivity) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict degradation pathways .
Basic: What are recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to avoid photodegradation .
- Desiccants : Use silica gel to minimize hydrolysis of the carbaldehyde group .
Advanced: How does pH affect the compound’s stability in biological assays?
Methodological Answer:
- pH-Dependent Stability : At pH <5, protonation of the thiazole nitrogen increases solubility but accelerates hydrolysis (t₁/₂ = 2 hours at pH 3) .
- Buffering Agents : Use phosphate buffer (pH 7.4) for in vitro studies to mimic physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
